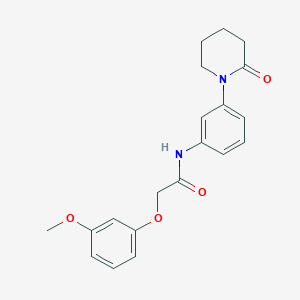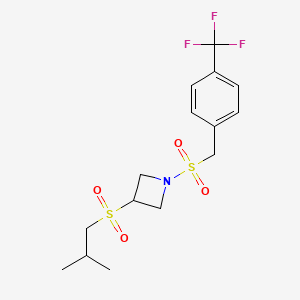
3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain elements of trifluoromethyl groups and sulfonyl groups. Trifluoromethyl groups are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Sulfonyl groups are commonly used in organic chemistry and can contribute to the solubility and stability of compounds .
Synthesis Analysis
Trifluoromethyl groups can be introduced into compounds through various methods. One such method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The synthesis of sulfonyl groups can also be achieved through various methods, often involving the reaction of a sulfonic acid with an appropriate alcohol .Chemical Reactions Analysis
Trifluoromethyl groups are known to undergo various chemical reactions, including reactions with arylthiolate anions to form electron donor–acceptor (EDA) complexes . Sulfonyl groups can also participate in a variety of reactions, often acting as leaving groups in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the trifluoromethyl and sulfonyl groups. For example, trifluoromethyl groups are known to increase the lipophilicity and metabolic stability of compounds .Scientific Research Applications
Synthesis of Novel Compounds
Sulfonyl azides, which share structural similarities with 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine, are valuable in synthesizing various compounds. They are used for diazo transfer in the synthesis of β-oxo esters and oxo sulfones, and have been employed in the α-azidation of amide enolates and ester enolates in amino acid derivatives production (Katritzky, Widyan, & Gyanda, 2008).
Azetidine Derivatives
The synthesis of 1,3‐disubstituted azetidine derivatives, which are structurally related to the chemical , involves condensation with sulfonylated carbamic acid methyl ester, followed by quenching with amines. This approach has led to the creation of various novel derivatives (Kharul et al., 2008).
Polymerization Studies
N-Sulfonylazetidine compounds, similar in structure to 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine, have been shown to polymerize anionically via ring-opening, forming polymers with incorporated sulfonyl groups in the backbone. This is significant in the development of polymers with unique properties like those of polyamides but with sulfonylamides replacing carboxamides (Reisman et al., 2020).
Carbonic Anhydrase Inhibition
Compounds structurally related to 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine have been used in the inhibition of carbonic anhydrase isozymes, relevant in tumor-associated applications. This includes benzene- and tetrafluorobenzenesulfonamide derivatives synthesized using a click chemistry approach (Pala et al., 2014).
EP1 Receptor Antagonists
Sulfonamide derivatives have been synthesized and evaluated as EP1 receptor antagonists, which are significant in medicinal chemistry for their biological activities. The optimization of these compounds involves reducing inhibitory activity against hepatic cytochrome P450 isozymes (Naganawa et al., 2006).
Safety And Hazards
Future Directions
The use of trifluoromethyl and sulfonyl groups in synthetic chemistry continues to be an active area of research, with potential applications in areas such as medicinal chemistry and materials science . Future research may focus on developing new methods for introducing these groups into compounds, as well as exploring their effects on the properties and activities of these compounds.
properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4S2/c1-11(2)9-24(20,21)14-7-19(8-14)25(22,23)10-12-3-5-13(6-4-12)15(16,17)18/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYMVDXWGDKEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2779255.png)
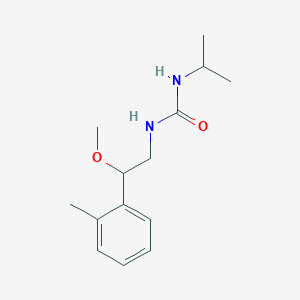
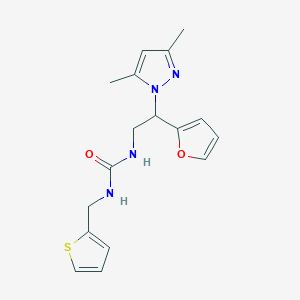
![2-[(4-Fluorophenyl)methoxy]pyridine](/img/structure/B2779259.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2779260.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2779263.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-bromobenzamide](/img/structure/B2779266.png)
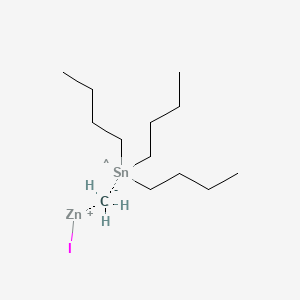
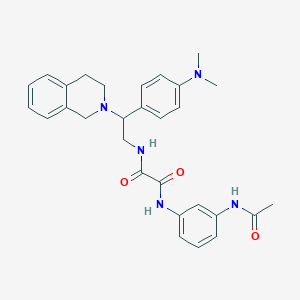
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2779272.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine](/img/structure/B2779273.png)
![N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2779276.png)
